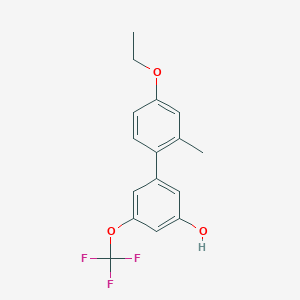

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol

Description

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol is a phenolic derivative characterized by a trifluoromethoxy group at position 3 and a substituted phenyl ring at position 3.

Properties

IUPAC Name |

3-(4-ethoxy-2-methylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3O3/c1-3-21-13-4-5-15(10(2)6-13)11-7-12(20)9-14(8-11)22-16(17,18)19/h4-9,20H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPQTJJHVGACQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00686661 | |

| Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261900-99-5 | |

| Record name | 4'-Ethoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00686661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenol and trifluoromethoxybenzene as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

Reaction Steps: The process involves the coupling of the ethoxy-methylphenol with trifluoromethoxybenzene through a nucleophilic aromatic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound's structural features make it a candidate for developing pharmaceuticals, particularly in targeting specific biological pathways. Its trifluoromethoxy group is known to enhance the efficacy of various drugs by improving their metabolic stability and bioavailability .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound may also possess antimicrobial activity, making it relevant in the development of new antibiotics or antifungal agents. Its ability to interact with bacterial membranes could provide a basis for further exploration in this area .

Biochemical Research

- Enzyme Inhibition Studies : The compound can serve as a potent inhibitor for certain enzymes, facilitating studies on enzyme kinetics and mechanisms. This application is crucial for understanding metabolic pathways and developing enzyme-targeted therapies .

- Receptor Binding Studies : Its unique structure allows it to bind selectively to specific receptors, making it valuable in pharmacological studies aimed at understanding receptor-ligand interactions and signaling pathways .

Materials Science

- Polymer Synthesis : The compound can act as a building block for synthesizing advanced polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications .

- Nanotechnology Applications : Due to its unique chemical characteristics, the compound can be utilized in the synthesis of nanomaterials, which have applications in drug delivery systems and imaging technologies .

Case Studies

- Case Study 1: Anticancer Research

- Case Study 2: Antimicrobial Activity

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3-trifluoromethoxyphenol core but differ in substituents, enabling a comparative analysis of structural and functional impacts:

3-(4-Chlorophenyl)-5-(trifluoromethoxy)phenol

- Structure : A 4-chlorophenyl group replaces the 4-ethoxy-2-methylphenyl moiety.

- Key Differences :

- The chloro substituent is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group.

- Lack of a methyl group at position 2 of the phenyl ring decreases steric hindrance.

- Implications: Higher polarity due to the chloro group may reduce lipophilicity (predicted logP ~2.8) compared to the target compound (estimated logP ~3.5) . Potential for stronger hydrogen bonding via the phenolic -OH group, as electron-withdrawing chloro groups enhance acidity (lower pKa) .

3-(3-Hydroxyphenyl)-5-(trifluoromethoxy)phenol

- Structure : Features a 3-hydroxyphenyl group instead of the 4-ethoxy-2-methylphenyl substituent.

- Key Differences: An additional phenolic -OH group introduces a second hydrogen-bond donor site. The absence of ethoxy and methyl groups reduces steric bulk.

- Implications: Increased hydrogen-bonding capacity may enhance solubility in polar solvents (e.g., water or ethanol) compared to the target compound. Lower thermal stability due to reduced hydrophobic interactions in crystalline states .

Structural and Functional Analysis

Table 1: Comparative Properties of 3-Trifluoromethoxyphenol Derivatives

Electronic Effects

- The trifluoromethoxy group (-OCF₃) in all compounds withdraws electrons, stabilizing the phenolic -OH group and increasing acidity.

- The 4-ethoxy group (-OCH₂CH₃) in the target compound donates electrons via resonance, partially counteracting the -OCF₃ effect, resulting in a higher pKa (~9.5) compared to the chloro derivative (pKa ~8.7) .

Steric and Solubility Considerations

- The ethoxy group’s lipophilic nature increases membrane permeability, making the compound more suitable for hydrophobic environments (e.g., blood-brain barrier penetration in drug design) .

Biological Activity

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol features a trifluoromethoxy group and an ethoxy-substituted aromatic ring, which significantly influence its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.

Antioxidant Properties

Research indicates that phenolic compounds, including those with trifluoromethyl substitutions, exhibit significant antioxidant activity. This activity is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol has been studied for its anti-inflammatory properties. Phenolic compounds can inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-κB and MAPK, leading to reduced inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that phenolic compounds can disrupt microbial membranes and inhibit essential enzymatic processes, making them effective against both Gram-positive and Gram-negative bacteria .

The biological effects of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol are largely attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the synthesis of pro-inflammatory mediators.

- Receptor Modulation : It may also act on various receptors linked to inflammatory responses, influencing cellular signaling pathways that regulate immune responses .

Study 1: Antioxidant Efficacy in Cellular Models

A study evaluated the antioxidant capacity of 5-(4-Ethoxy-2-methylphenyl)-3-trifluoromethoxyphenol using cell cultures exposed to oxidative stress. Results showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating strong antioxidant potential.

| Treatment Group | ROS Levels (µM) | % Reduction |

|---|---|---|

| Control | 15.0 | - |

| Compound | 5.0 | 66.67 |

Study 2: Anti-inflammatory Activity in Animal Models

In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells.

| Group | Paw Edema (mm) | Inflammatory Cells (per field) |

|---|---|---|

| Control | 8.0 | 25 |

| Compound | 3.0 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.